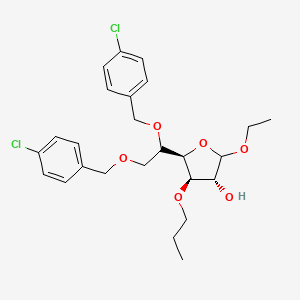

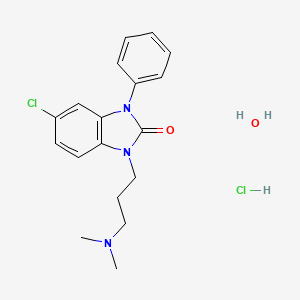

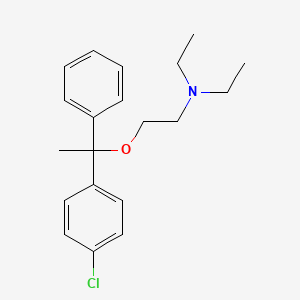

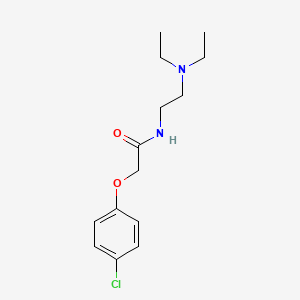

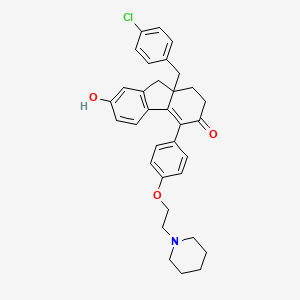

9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one

Descripción general

Descripción

CMP8 es un ligando selectivo para el receptor de estrógeno, que se une específicamente al dominio de unión al ligando del receptor de estrógeno mutante (ERLBD). Muestra valores de IC50 de 29 nM, 41 nM, 1100 nM y 2200 nM para MGERα, MGRERα, hERα y hERβ, respectivamente . Este compuesto se utiliza principalmente para fines de investigación y no está destinado al consumo humano .

Aplicaciones Científicas De Investigación

CMP8 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

CMP8 ejerce sus efectos uniéndose selectivamente al dominio de unión al ligando del receptor de estrógeno mutante (ERLBD). Esta unión inhibe la actividad del receptor de estrógeno, lo que lleva a cambios en la expresión génica y la función celular . Los objetivos moleculares y las vías implicadas en este mecanismo incluyen el propio receptor de estrógeno y las vías de señalización descendentes que regulan la expresión génica y los procesos celulares .

Análisis Bioquímico

Biochemical Properties

9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB) through selective binding interactions . This inhibition affects downstream signaling pathways, leading to alterations in cellular processes.

Cellular Effects

The compound This compound influences various types of cells and cellular processes. It impacts cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PKB can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PKB, inhibiting its activity and preventing phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell survival and proliferation. Additionally, the compound may interact with other enzymes and receptors, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PKB and other targets, resulting in prolonged effects on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PKB affects glucose metabolism and lipid synthesis . Additionally, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are influenced by various factors. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential. For example, its preferential accumulation in tumor tissues may enhance its anticancer effects.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cytoplasm allows it to interact with cytoplasmic enzymes and signaling proteins. Additionally, its presence in the nucleus can influence gene expression and transcriptional regulation.

Métodos De Preparación

La preparación de CMP8 implica varias rutas sintéticas y condiciones de reacción. Un método común incluye la disolución del compuesto en dimetilsulfóxido (DMSO) y su mezcla con polietilenglicol 300 (PEG300) y Tween 80 Este método de preparación se utiliza normalmente para estudios in vivo

Análisis De Reacciones Químicas

CMP8 experimenta diversas reacciones químicas, incluyendo:

Oxidación: CMP8 puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Sustitución: CMP8 puede participar en reacciones de sustitución, donde los grupos funcionales de la molécula se sustituyen por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

CMP8 es único en su unión selectiva al dominio de unión al ligando del receptor de estrógeno mutante (ERLBD). Los compuestos similares incluyen:

Amcenestrant: Un degradador selectivo del receptor de estrógeno (SERD) oral, no esteroideo y selectivo.

Raloxifeno clorhidrato: Un modulador selectivo del receptor de estrógeno (SERM) de segunda generación utilizado para prevenir la osteoporosis en mujeres posmenopáusicas.

WAY-200070: Un agonista específico del receptor de estrógeno β (ERRβ).

En comparación con estos compuestos, la singularidad de CMP8 radica en su unión selectiva al dominio de unión al ligando del receptor de estrógeno mutante, lo que lo convierte en una herramienta valiosa para la investigación que involucra receptores de estrógeno .

Propiedades

IUPAC Name |

9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXIEXEPIIKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.